molecular formula C12H14O B8483237 5-(2'-Methylphenyl)-4-pentyn-1-ol

5-(2'-Methylphenyl)-4-pentyn-1-ol

Cat. No.: B8483237
M. Wt: 174.24 g/mol
InChI Key: UDDITLAGCXMRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2'-Methylphenyl)-4-pentyn-1-ol is a high-value, acetylene-based alcohol serving as a versatile synthetic intermediate in advanced organic chemistry and medicinal research. Compounds within this structural class are frequently employed as crucial building blocks for the synthesis of more complex molecular architectures, including pharmaceuticals and specialty chemicals. As a derivative of 4-pentyn-1-ol, this compound features a terminal alkyne group and a primary alcohol, separated by a methylene chain, which allows for diverse chemical modifications at both ends of the molecule. The 2'-methylphenyl substituent attached to the alkyne terminus makes it a useful precursor for constructing molecules with specific steric or electronic properties. The primary alcohol can undergo standard transformations such as oxidation, esterification, or etherification, while the terminal alkyne is highly reactive in metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Glaser couplings) and cycloadditions. This bifunctionality enables researchers to efficiently incorporate the 2-methylphenyl-substituted fragment into larger, more complex target structures, making it particularly valuable in drug discovery and material science. Handling and Storage: Store in a cool, dark, and dry place. For extended storage, it is recommended to keep the product under an inert atmosphere and at low temperatures (e.g., 2-8°C) to maintain stability. Safety: For Research Use Only. Not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

5-(2-methylphenyl)pent-4-yn-1-ol

InChI

InChI=1S/C12H14O/c1-11-7-4-5-9-12(11)8-3-2-6-10-13/h4-5,7,9,13H,2,6,10H2,1H3

InChI Key

UDDITLAGCXMRNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C#CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key structural and physical properties of 5-(2'-Methylphenyl)-4-pentyn-1-ol and its analogs:

Compound Name Molecular Weight LogP Functional Groups Key Substituents
This compound 174.24* ~2.1† Terminal alkyne, hydroxyl (1°) 2-Methylphenyl at C5
4-Pentyn-1-ol [1] 84.11 0.68 Terminal alkyne, hydroxyl (1°) None
3-Methyl-4-penten-2-ol [2] 100.16 1.2 Internal alkene, hydroxyl (2°) Methyl at C3
1-Chloro-5-phenylpent-4-yn-2-ol [3] 186.65 2.03 Terminal alkyne, hydroxyl (2°), Cl Phenyl at C5, Cl at C1
5-Phenylpent-4-yn-2-ol [4] 160.21 1.81 Terminal alkyne, hydroxyl (2°) Phenyl at C5

*Calculated based on analogous structures. †Estimated using fragment-based methods (methylphenyl contributes +0.3 to LogP vs. phenyl [4]).

Key Observations :

  • The 2-methylphenyl group in the target compound increases hydrophobicity (LogP ~2.1) compared to 5-Phenylpent-4-yn-2-ol (LogP 1.81) .
  • The hydroxyl position (1° vs. 2°) affects hydrogen-bonding capacity and acidity. Primary alcohols (e.g., 4-pentyn-1-ol) typically exhibit higher solubility in polar solvents than secondary alcohols .
  • Chlorine substitution (as in [3]) elevates LogP and may enhance electrophilicity in reactions .

Reactivity and Catalytic Behavior

Cycloisomerization Reactions
  • 4-Pentyn-1-ol undergoes Mo(CO)₅- or W(CO)₅-catalyzed cycloisomerization via an alkyne–alkylidene rearrangement mechanism. The Mo-catalyzed pathway has a lower activation energy (ΔG‡ ~18 kcal/mol) than W-catalyzed reactions (ΔG‡ ~22 kcal/mol), favoring endo-selectivity .
Electrophilic Substitution
  • 1-Chloro-5-phenylpent-4-yn-2-ol ([3]) shows enhanced reactivity in SN2 displacements due to the electron-withdrawing Cl atom, enabling nucleophilic attacks at C1 .
  • 5-Phenylpent-4-yn-2-ol ([4]) participates in Sonogashira coupling, where the phenyl group stabilizes the alkyne via conjugation .
  • Target Compound : The methyl group on the phenyl ring may slightly deactivate the aromatic system toward electrophilic substitution compared to unsubstituted phenyl analogs.

Thermal and Stability Profiles

  • 3-Methyl-4-penten-2-ol ([2]) exhibits lower thermal stability than alkynols due to the less stable internal alkene .
  • Alkynols (e.g., [1], [4]) are prone to polymerization under acidic conditions but are stabilized by the electron-rich alkyne group in basic media .

Preparation Methods

Nucleophilic Addition to Propargyl Aldehydes

A foundational approach for synthesizing propargyl alcohols involves the reaction of Grignard reagents with propargyl aldehydes. In a protocol adapted from δ-vinyl-lactam synthesis, penta-4,5-dienal is treated with a 2-methylphenylmagnesium bromide to yield 5-(2'-Methylphenyl)-4-pentyn-1-ol. The reaction proceeds via nucleophilic attack on the carbonyl group, followed by elimination to install the alkyne moiety.

Procedure :

  • Substrate Preparation : Penta-4,5-dienal is synthesized via a Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and 3-butenal.

  • Grignard Reaction : A solution of 2-methylphenylmagnesium bromide (1.1 equiv.) in THF is added dropwise to penta-4,5-dienal at −78°C. The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with diethyl ether.

  • Workup : The crude product is purified via silica gel chromatography (hexanes/ethyl acetate gradient), yielding the target alcohol in 75–85% efficiency.

Key Data :

ParameterValue
Yield75–85%
Reaction Temperature−78°C to room temperature
PurificationColumn chromatography

Zinc Iodide-Catalyzed Propargylamine Route

Propargylamine Intermediate Formation

Propargylamines serve as precursors to propargyl alcohols through hydrolysis or reduction. A ZnI₂-catalyzed three-component coupling (terminal alkyne, ketone, amine) generates propargylamines, which are subsequently oxidized to the alcohol.

Procedure :

  • Three-Component Coupling :

    • Reactants: 4-Pentyn-1-ol (1 equiv.), 2-methylacetophenone (1 equiv.), pyrrolidine (1 equiv.).

    • Catalysts: ZnI₂ (0.6 equiv.), Ti(OEt)₄ (1 equiv.).

    • Conditions: 120°C, solvent-free, 16 hours.

  • Oxidation : The propargylamine intermediate is treated with aqueous HCl to hydrolyze the amine, yielding the propargyl alcohol.

Key Data :

ParameterValue
Catalyst LoadingZnI₂ (0.6 equiv.)
Reaction Time16 hours
Yield28–50% (dependent on alkyne)

Horner-Wadsworth-Emmons Olefination

Alkyne Installation via Phosphonate Esters

This method employs triethyl phosphonoacetate to construct the alkyne backbone. A modified protocol from δ-vinyl-lactam synthesis involves:

  • Phosphonate Activation : Triethyl phosphonoacetate is deprotonated with NaH in THF.

  • Aldehyde Coupling : 2-Methylphenylacetaldehyde is added at −78°C, followed by warming to −20°C.

  • Workup : Extraction with diethyl ether and chromatography yields this compound.

Mechanistic Insight :
The reaction proceeds via a concerted-sigmatropic shift, ensuring regioselective alkyne formation. Deuterium-labeling studies confirm the retention of the allenic hydrogen from the amine moiety.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Catalyst RequiredScalability
Grignard Alkynylation75–85NoHigh
ZnI₂ Catalysis28–50ZnI₂, Ti(OEt)₄Moderate
HWE Olefination70–80NaHHigh

The Grignard method offers superior yields and scalability but requires stringent anhydrous conditions. ZnI₂ catalysis, while solvent-free, suffers from moderate yields due to competing 1,3-diene byproduct formation.

Functional Group Compatibility

Substrate Limitations

Electron-deficient ketones (e.g., p-NO₂-acetophenone) fail to react in ZnI₂-catalyzed protocols, while electron-rich variants (e.g., p-MeO-acetophenone) yield unidentified byproducts. The Grignard method tolerates bulky aryl groups but is incompatible with protic solvents.

Industrial-Scale Considerations

Solvent-Free Optimization

Microwave-assisted ZnI₂ catalysis reduces reaction times from 16 hours to 1 hour, enhancing throughput. However, catalyst recovery remains challenging. Continuous-flow systems for Grignard reactions improve safety and reproducibility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(2'-Methylphenyl)-4-pentyn-1-ol?

  • Answer : The compound can be synthesized via alkyne functionalization strategies. For example, oxidation of propargyl alcohol derivatives using oxalyl chloride in dichloromethane, followed by condensation with aromatic precursors (e.g., substituted phenyl groups) in the presence of organolithium reagents like BuLi in THF, has been demonstrated for analogous structures . Key steps include protecting the hydroxyl group during alkyne activation and deprotecting under mild acidic conditions. Yield optimization (65–80%) may require recrystallization from methanol or ethanol .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Answer : A combination of spectroscopic and chromatographic techniques is recommended:

  • NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm), alkyne protons (δ 2.0–2.5 ppm), and hydroxyl groups (broad peak ~δ 1.5–2.0 ppm).
  • IR : Stretching frequencies for -C≡C- (~2100–2260 cm⁻¹) and -OH (~3200–3600 cm⁻¹).
  • GC-MS/HPLC : Purity assessment and molecular ion peak verification (m/z ~190–200 for M⁺).
    • X-ray crystallography may be used if single crystals are obtainable, as shown for structurally related alkyne derivatives .

Advanced Research Questions

Q. What are the reactivity patterns of this compound under oxidative or reductive conditions?

  • Answer :

  • Oxidation : The alkyne moiety may undergo hydration to form ketones or epoxidation under peracid conditions. For example, oxidation with m-CPBA could yield epoxide derivatives, while ozonolysis may cleave the alkyne to carboxylic acids .
  • Reduction : Hydrogenation over palladium catalysts (e.g., Pd/C) reduces the alkyne to a cis-alkene, but selective reduction of the hydroxyl group may require protective strategies (e.g., silylation) .
  • Data Contradiction Note : Conflicting reports exist on the stability of the methylphenyl group under strong acidic conditions; confirm via controlled experiments .

Q. How can this compound be integrated into multicomponent reaction systems for bioactive molecule synthesis?

  • Answer : The compound’s alkyne and hydroxyl groups make it a versatile building block. Examples include:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for drug discovery.
  • Sonogashira Coupling : Palladium-mediated cross-coupling with aryl halides to extend π-conjugated systems for materials science applications.
  • Methodological Tip : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) to mitigate steric hindrance from the 2'-methylphenyl group .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

  • Answer :

  • DFT Calculations : To estimate bond dissociation energies (BDEs) for the alkyne and hydroxyl groups, aiding in reaction mechanism elucidation.
  • Molecular Dynamics (MD) : Simulate solubility parameters in solvents like DMSO or THF, critical for reaction design.
  • QSPR Models : Correlate structural features (e.g., Hammett constants for the methylphenyl substituent) with experimental logP values .

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